molecular formula C12H18Cl2N2 B7898464 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride

1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride

Cat. No.: B7898464
M. Wt: 261.19 g/mol
InChI Key: WJBUPHOGFPXEAO-UHFFFAOYSA-N
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Description

1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a piperazine derivative featuring a 2-chlorobenzyl group attached to the piperazine nitrogen and a methyl group at the 3-position of the ring. The hydrochloride salt enhances its stability and solubility for laboratory applications. Synthetically, it is prepared via a Mannich reaction followed by alkylation with 2-chlorobenzyl bromide, yielding a colorless crystalline solid with a melting point of 352–353 K and an 83% yield . Characterization techniques include IR, $^1$H NMR, and X-ray crystallography, confirming its planar piperazine ring and substituent orientations .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c1-10-8-15(7-6-14-10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBUPHOGFPXEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 2-chloro-benzyl chloride with 3-methyl-piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloro-benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

    Oxidation: N-oxides or other oxidized products.

    Reduction: Reduced forms such as amines or other hydrogenated derivatives.

Scientific Research Applications

1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride
  • Structural Difference : The 2-fluoro substitution replaces chlorine, reducing molecular weight (263.7 g/mol vs. ~280.2 g/mol for the chloro analog) and altering electronic properties. Fluorine’s electronegativity increases polarity but decreases steric bulk compared to chlorine.
1-(3,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride
1-(4-Methoxy-benzyl)-3-methyl-piperazine hydrochloride
  • Structural Difference : A methoxy group (electron-donating) replaces chlorine, enhancing solubility in polar solvents but reducing electrophilic character.
  • Applications : Actively marketed, indicating broader utility in synthesis or drug discovery .

Piperazine Ring Modifications

1-(3-Chlorobenzyl)piperazine hydrochloride
  • Applications : Used in biochemical research, with safety data sheets highlighting standard lab precautions .

Halogenated Derivatives with Additional Functional Groups

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride
  • Structural Difference : Contains both chlorine and fluorine, creating a mixed electronic profile that balances lipophilicity and polarity.
  • Applications: No specific data, but dual halogens may enhance CNS penetration in drug candidates .

Physicochemical and Pharmacological Properties

Table 1: Key Comparisons
Compound Molecular Weight (g/mol) Halogen/Substituent Log P (Predicted) Solubility Synthesis Yield
1-(2-Chloro-benzyl)-3-methyl-piperazine HCl ~280.2 2-Cl ~2.1 (estimated) Moderate (HCl salt) 83%
1-(2-Fluoro-benzyl)-3-methyl-piperazine HCl ~263.7 2-F ~1.8 High Not reported
1-(3,4-Dichloro-benzyl)-3-methyl-piperazine HCl 295.63 3,4-Cl$_2$ ~3.0 Low Not reported
1-(4-Methoxy-benzyl)-3-methyl-piperazine HCl ~280.3 4-OCH$_3$ ~1.5 High Not reported

    Biological Activity

    1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is a piperazine derivative characterized by the presence of a chloro-substituted benzyl group and a methyl group on the piperazine ring. Its molecular formula is C11_{11}H15_{15}ClN2_2·HCl, with a molecular weight of approximately 245.16 g/mol.

    Antimicrobial Properties

    Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

    Neuropharmacological Effects

    The compound has been shown to act as an inhibitor of serotonin uptake in rat brain synaptosomes, suggesting its potential applications in treating mood disorders. Its interaction with serotonin receptors indicates a possible role in modulating neurotransmitter systems, which are critical for mood regulation and anxiety management.

    Antiviral Activity

    Preliminary studies suggest that this compound may possess antiviral properties. It has shown activity against certain viruses by inhibiting viral replication, although the specific mechanisms remain to be fully elucidated.

    The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

    • Serotonin Transporter (SERT) : The compound inhibits serotonin reuptake, enhancing serotonergic signaling.
    • Bacterial Enzymes : It may inhibit enzymes involved in bacterial cell wall biosynthesis, leading to cell lysis.
    • Viral Proteins : Potential interactions with viral proteins could disrupt the viral life cycle.

    Case Studies

    • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
    • Neuropharmacological Studies : A behavioral study assessed the impact of the compound on anxiety-like behaviors in rodent models. Administration resulted in reduced anxiety scores compared to control groups, correlating with increased serotonin levels in the brain.

    Comparative Analysis

    The following table summarizes the biological activities of this compound compared to related compounds:

    Compound NameAntimicrobial ActivitySerotonin Uptake InhibitionAntiviral Activity
    This compoundYesYesYes
    1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochlorideYesModerateNo
    1-(3-Chlorophenyl)piperazineModerateYesNo

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